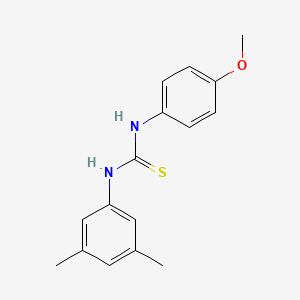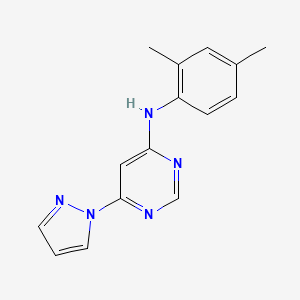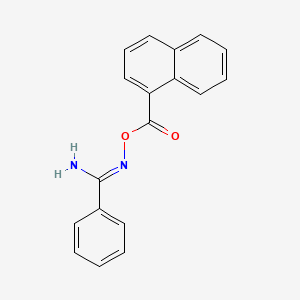![molecular formula C16H20N2O5 B5723082 2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as TBN or TBNON, and it is a yellow crystalline powder that is soluble in most organic solvents.
Mecanismo De Acción
TBN's mechanism of action is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and cancer cell growth. TBN has also been shown to have antioxidant properties, which may contribute to its potential health benefits.
Biochemical and Physiological Effects:
Studies have shown that TBN has a number of biochemical and physiological effects. For example, TBN has been shown to reduce the production of inflammatory cytokines, which are proteins that play a role in the development of inflammation. TBN has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TBN in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, TBN's solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, TBN's mechanism of action is not yet fully understood, which can make it challenging to design experiments that accurately measure its effects.
Direcciones Futuras
There are several future directions for research on TBN. One potential area of study is the development of TBN-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand TBN's mechanism of action and how it interacts with other molecules in the body. Finally, TBN's potential applications in agriculture as a pesticide and herbicide warrant further investigation.
Métodos De Síntesis
The synthesis of TBN involves a multi-step process that begins with the reaction of piperidine with acetic anhydride to form N-acetyl-4-piperidinone. This intermediate is then reacted with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-4-piperidinone. Finally, the product is treated with 2,2,6,6-tetramethyl-4-piperidinol to yield TBN.
Aplicaciones Científicas De Investigación
The unique chemical properties of TBN make it an ideal candidate for various scientific research applications. One of the primary applications of TBN is in the field of medicine, where it has been shown to have potential as an anti-inflammatory and anti-cancer agent. TBN has also been studied for its potential use in agriculture as a pesticide and herbicide.
Propiedades
IUPAC Name |
(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-15(2)9-13(19)10-16(3,4)18(15)23-14(20)11-5-7-12(8-6-11)17(21)22/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUQVSRBNFNAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) 4-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)




![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)


![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)


![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)
